molecular formula C12H18O B1580912 9,10-Epoxy-1,5-cyclododecadiene CAS No. 943-93-1

9,10-Epoxy-1,5-cyclododecadiene

Cat. No.: B1580912
CAS No.: 943-93-1
M. Wt: 178.27 g/mol
InChI Key: OWUVDWLTQIPNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Epoxy-1,5-cyclododecadiene: is an organic compound characterized by the presence of an oxirane ring and two double bonds within a twelve-membered ring structure.

Mechanism of Action

Target of Action

The primary target of 9,10-Epoxy-1,5-cyclododecadiene is the double bonds present in its structure. The compound interacts with these double bonds during the process of epoxidation .

Mode of Action

This compound undergoes a chemical reaction known as epoxidation. This process involves the addition of an oxygen atom to the double bonds present in the compound, resulting in the formation of an epoxide group . The epoxidation of this compound is typically carried out using hydrogen peroxide as the oxidizing agent .

Biochemical Pathways

The epoxidation of this compound affects the compound’s chemical structure and properties. The addition of an oxygen atom to the compound’s double bonds results in the formation of an epoxide group, which can further react with other substances or undergo additional chemical transformations .

Pharmacokinetics

The compound’s physical properties, such as its boiling point and density, suggest that it may have low water solubility and high lipid solubility . These properties could influence the compound’s bioavailability and its distribution within the body.

Result of Action

The epoxidation of this compound results in the formation of an epoxide group. This group can increase the degree of crosslinking in polymers, making the compound useful in the production of various materials, including elements of lithium-ion batteries, anti-static coatings, and cross-linked acrylic rubber resistant to oils at high temperatures .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the temperature and the type of solvent used can affect the course of the epoxidation process . Additionally, the presence of a catalyst, such as tungsten compounds, can significantly enhance the efficiency of the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 9,10-Epoxy-1,5-cyclododecadiene involves the epoxidation of 1,5,9-cyclododecatriene. This reaction typically employs hydrogen peroxide as the oxidizing agent under phase-transfer catalysis conditions. The catalytic system often includes tungstic acid, phosphoric acid, and a quaternary ammonium salt . The reaction is carried out at a temperature of around 50°C, with toluene as the solvent, achieving a yield of approximately 54.9% .

Industrial Production Methods: In industrial settings, the epoxidation process can be optimized using various catalysts and reaction conditions to enhance yield and selectivity. For instance, the use of titanium-containing mesoporous materials like Ti-MCM-41 has been reported to achieve high selectivity and conversion rates . The reaction parameters, such as temperature, molar ratio of reactants, and solvent composition, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 9,10-Epoxy-1,5-cyclododecadiene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

(4Z,8Z)-13-oxabicyclo[10.1.0]trideca-4,8-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-2-4-6-8-10-12-11(13-12)9-7-5-3-1/h3-6,11-12H,1-2,7-10H2/b5-3-,6-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUVDWLTQIPNLN-GLIMQPGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC2C(O2)CCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C=C\CCC2OC2CC/C=C\C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943-93-1
Record name 1,2-Epoxy-5,9-cyclododecadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13-oxabicyclo[10.1.0]trideca-4,8-diene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.188
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Also, in the process of the present invention, the total molar amount of hydrogen peroxide fed during the entire monooxidation procedure in the oxidation apparatus is preferably controlled to 0.04 to 0.55 times, more preferably 0.10 to 0.55 times, still more preferably 0.10 to 0.30 times the molar amount of 1,5,9-cyclododecatriene fed into the first reactor, to produce the target 1,2-epoxy-5,9-cyclododecadiene at a high selectivity thereto.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,5,9-cyclododecatriene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9,10-Epoxy-1,5-cyclododecadiene
Reactant of Route 2
Reactant of Route 2
9,10-Epoxy-1,5-cyclododecadiene
Reactant of Route 3
9,10-Epoxy-1,5-cyclododecadiene
Reactant of Route 4
Reactant of Route 4
9,10-Epoxy-1,5-cyclododecadiene
Reactant of Route 5
Reactant of Route 5
9,10-Epoxy-1,5-cyclododecadiene
Reactant of Route 6
9,10-Epoxy-1,5-cyclododecadiene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.